methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One of the notable applications of derivatives related to methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide includes their potential in antimicrobial activity. For instance, novel 1,4-benzothiazine derivatives were synthesized and tested for their antibacterial activities, showing promising results against Gram-positive bacteria compared to standard drugs like ampicillin trihydrate (Dabholkar & Gavande, 2016). Additionally, a series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides exhibited moderate to significant anti-microbial activities when synthesized using microwave-assisted methods (Ahmad et al., 2011).
Anti-inflammatory and Analgesic Activities
The compound and its derivatives have also been studied for their potential anti-inflammatory and analgesic properties. Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a closely related compound, has shown significant analgesic and anti-inflammatory effects in pharmacological tests, exceeding the efficacy of known drugs like Piroxicam and Meloxicam in the same doses (Ukrainets et al., 2018).
Synthesis and Characterization
In addition to biological activities, considerable research has focused on the synthesis and characterization of this compound and its derivatives. A simple and efficient synthesis method for methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt has been developed, demonstrating its utility as a precursor for the synthesis of quaternary ammonium derivatives with potential antiosteoarthritis applications (Vidal et al., 2006).
Structural Studies
Structural and spectral investigations have been conducted on various benzothiazine derivatives to understand their molecular conformations and properties better. For example, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives were studied, highlighting the role of extensive intramolecular hydrogen bonds in stabilizing their structures (Siddiqui et al., 2008).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the thiazole class , which has been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Based on the known activities of thiazole derivatives , it can be hypothesized that the compound may interact with various cellular targets leading to a range of biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways , but the specific pathways affected by this compound need further investigation.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-19(2)13-8-10-14(11-9-13)20-12-17(18(21)24-3)25(22,23)16-7-5-4-6-15(16)20/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTFLSIYDQUZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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